molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9

2-Amino-3-bromophenol

Cat. No.: B111245
CAS No.: 116435-77-9
M. Wt: 188.02 g/mol
InChI Key: JBNSVEGZVHJLMS-UHFFFAOYSA-N
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Description

2-Amino-3-bromophenol is an organic compound with the molecular formula C6H6BrNO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the second position and a bromine atom at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-bromophenol can be synthesized through several methods. One common approach involves the bromination of 2-aminophenol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of boron tribromide as a catalyst in the demethylation of 6-bromo-2-anisidine has been reported . This method involves the reaction of 6-bromo-2-anisidine with boron tribromide in methylene chloride, followed by hydrolysis to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted phenols or anilines.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include anilines.

Scientific Research Applications

2-Amino-3-bromophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-5-bromophenol
  • 2-Amino-6-bromophenol

Comparison: 2-Amino-3-bromophenol is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. For example, the ortho relationship between the amino and bromine groups can lead to intramolecular hydrogen bonding, affecting the compound’s stability and reactivity compared to its isomers.

Properties

IUPAC Name

2-amino-3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSVEGZVHJLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617131
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116435-77-9
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116435-77-9
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Synthesis routes and methods I

Procedure details

BBr3 (3.71 mL, 3.71 mmol, 1 M in DCM) was added at 0° C. to a solution of 2-bromo-6-methoxyphenylamine (375 mg, 1.86 mmol) in DCM (10 mL). The reaction mixture was stirred under reflux for 2 hours and was quenched by the addition of MeOH followed by a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic layer was washed with brine dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 7:3 to DCM) to yield 204 mg (1.08 mmol, 58%) of 2-amino-3-bromophenol as a solid.
Name
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3.71 mL
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375 mg
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Quantity
10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 6-bromo-2-anisidine (1.01 g, 5 mmol) in methylene chloride (30 mL) was slowly added a 1.0 M solution of boron tribromide in methylene chloride (10 mL, 10 mmol) via syringe. The reaction was slowly warmed to room temperature and stirred overnight. Methanol (10 mL) was added and the solvents removed by rotoevaporation to give the title compound (0.87 g, 92% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
1.01 g
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Reaction Step One
[Compound]
Name
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Type
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Reaction Step One
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10 mL
Type
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Reaction Step One
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Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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